molecular formula C17H26N2O3 B4148153 N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide

N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide

Cat. No.: B4148153
M. Wt: 306.4 g/mol
InChI Key: DDRZTQYNAAAJIL-UHFFFAOYSA-N
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Description

N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide is a synthetic acetamide derivative featuring a hydroxypropoxy linker and a 4-methylpiperidinyl substituent. The compound’s core structure—comprising a phenylacetamide backbone with a substituted piperidine moiety—aligns with bioactive molecules that modulate enzyme or receptor activity .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13-7-9-19(10-8-13)11-16(21)12-22-17-5-3-15(4-6-17)18-14(2)20/h3-6,13,16,21H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZTQYNAAAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy group, and the attachment of the acetamide group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions are employed to introduce the hydroxy group at the desired position.

    Attachment of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetamide group may produce amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide exhibit potential antidepressant effects. The piperidine moiety is associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that such compounds can enhance synaptic availability of these neurotransmitters, leading to improved mood and reduced depressive symptoms .

1.2 Analgesic Properties
The analgesic properties of this compound are also noteworthy. It has been investigated for its ability to alleviate pain through mechanisms that may involve opioid receptor modulation. Preclinical studies suggest that derivatives with similar structural frameworks can effectively reduce pain responses in animal models, indicating potential for development into therapeutic agents for pain management .

1.3 Antipsychotic Effects
this compound has been explored for its antipsychotic properties. Compounds with piperidine structures are often evaluated for their ability to antagonize dopamine receptors, which are implicated in psychotic disorders. Early studies suggest that this compound could serve as a candidate for further development in treating schizophrenia and related disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization to introduce the hydroxy and acetamide groups. The compound's molecular formula is C17H27ClN2O3, with a molecular weight of approximately 320.87 g/mol .

Case Studies and Research Findings

3.1 Case Study: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their antidepressant efficacy in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting properties compared to control groups .

3.2 Case Study: Pain Management
In a separate investigation focused on pain management, researchers assessed the analgesic effects of this compound using the formalin test in mice. The findings revealed that administration of this compound resulted in a dose-dependent decrease in pain behavior, highlighting its potential as an effective analgesic agent .

Data Table: Summary of Applications

ApplicationMechanismResearch Findings
AntidepressantSerotonin/Norepinephrine modulationReduced immobility time in forced swim tests
AnalgesicOpioid receptor modulationDose-dependent decrease in pain behavior
AntipsychoticDopamine receptor antagonismPotential efficacy in psychotic disorder treatment

Mechanism of Action

The mechanism of action of N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxy group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related acetamide derivatives with variations in the piperidine/piperazine substituent, aromatic group modifications, and salt forms. Key differences are summarized below:

Compound Molecular Formula Molar Mass (g/mol) Substituent Key Properties References
N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide C17H25N2O3* ~305.39 4-methylpiperidinyl Estimated higher lipophilicity due to methyl group; potential β-blocker activity.
N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]acetamide (CAS 47553-76-4) C21H27N3O3 369.46 4-phenylpiperazinyl Melting point: 160°C; pKa: 14.05; phenyl group may enhance receptor binding.
N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)piperazinyl]propoxy}phenyl)acetamide (CAS 32151-76-1) C22H29N3O4 399.48 4-(4-methoxyphenyl)piperazinyl Boiling point: 652.9°C; density: 1.209 g/cm³; methoxy group improves solubility.
Practolol (CAS 6673-35-4) C14H22N2O3 266.34 Isopropylamino β-blocker; hydrochloride salt (CAS 6996-43-6) enhances bioavailability.
N-{4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide (CAS 64511-73-5) C23H29N3O4 411.50 4-hydroxy-4-phenylpiperidinyl Hydroxy and phenyl groups may increase steric hindrance and metabolic stability.

*Estimated based on structural similarity to analogs.

Structural-Activity Relationship (SAR) Trends

  • 4-Phenylpiperazinyl: Enhances receptor binding affinity but may reduce metabolic stability due to aromatic oxidation . 4-(4-Methoxyphenyl)piperazinyl: Improves solubility and π-π stacking interactions but increases molecular weight, affecting diffusion rates .
  • Hydroxypropoxy Linker : Critical for hydrogen bonding with target enzymes or receptors, as seen in Practolol’s β-blocker activity .

Biological Activity

N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide, also known by its chemical formula C22H28N2O3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Name : this compound
  • CAS Number : 64511-69-9
  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 356.48 g/mol

Structure

The structure of this compound includes a piperidine moiety which is significant for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of neuropharmacology and oncology:

  • Neurotransmitter Modulation : The compound shows potential in modulating neurotransmitter systems, particularly affecting serotonin and dopamine pathways.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by disrupting mitotic checkpoints, similar to other compounds targeting the spindle assembly checkpoint (SAC) .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Effects :
    • A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines, indicating potential as an anticancer agent. The IC50 values ranged from 10 to 20 µM across different cell types.
  • Cognitive Function :
    • Another investigation explored its effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting possible applications in treating cognitive disorders .
  • Pharmacokinetics :
    • Research on pharmacokinetics revealed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. It demonstrated good bioavailability when administered orally in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Antitumor ActivityInhibition of cancer cell proliferation
Cognitive EnhancementImproved memory retention
PharmacokineticsFavorable absorption profile

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-methylpiperidine with epichlorohydrin under basic conditions yields the hydroxypropoxy intermediate, which is then coupled to 4-aminophenylacetamide. Purification via column chromatography and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical. Optimizing solvent polarity (e.g., ethylene dichloride) and catalyst loading (e.g., anhydrous AlCl3_3) can improve yields, though low yields (~40%) are common due to steric hindrance .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Impurity thresholds should align with ICH Q3A guidelines (<0.1% for unknown impurities) .
  • Structural Confirmation : 1^1H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.2 ppm for propoxy chain), 13^13C NMR, and HRMS (expected [M+H]+^+ ~348.4 g/mol). FT-IR can confirm carbonyl (C=O, ~1680 cm1^{-1}) and hydroxyl (~3300 cm1^{-1}) groups .

Q. How should stability studies be designed to evaluate degradation under thermal and hydrolytic conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition onset.
  • Hydrolytic Stability : Incubate in pH 1.2 (HCl), 6.8 (phosphate buffer), and 13 (NaOH) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of structural analogs (e.g., β-adrenergic receptor selectivity)?

  • Methodological Answer : Perform comparative binding assays using 3^3H-labeled ligands (e.g., CGP12177A for β1_1-receptors, L748337 for β3_3-receptors). Use CHO-K1 cells transfected with human β1_1-, β2_2-, or β3_3-receptors. Calculate IC50_{50} values via competitive displacement curves. Discrepancies may arise from stereochemistry (e.g., R vs. S enantiomers) or assay conditions (e.g., GTPγS for G-protein coupling) .

Q. What strategies are effective in establishing impurity profiles for this compound during scale-up synthesis?

  • Methodological Answer :

  • Impurity Identification : Use LC-MS/MS with electrospray ionization (ESI) to detect byproducts (e.g., diastereomers, acetylated side products). Compare retention times and fragmentation patterns to reference standards (e.g., EP Impurity B, Acebutolol-related analogs) .
  • Validation : Ensure linearity (R2^2 > 0.995), precision (%RSD < 2%), and accuracy (spike recovery 95–105%) across 50–150% of target concentration .

Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolite profiles?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (clogP ~2.1), bioavailability (Lipinski score = 0), and CYP450 metabolism (CYP2D6 as primary enzyme).
  • Metabolite Identification : Run in silico simulations with Meteor Nexus to predict hydroxylation at the piperidine ring or O-dealkylation of the propoxy chain .

Q. How can stereochemical complexities in derivatives (e.g., chiral hydroxypropoxy chains) be resolved?

  • Methodological Answer :

  • Chiral Separation : Use preparative HPLC with a Chiralpak AD-H column and n-hexane/isopropanol (80:20) mobile phase. Confirm enantiomeric excess (ee) via polarimetry or chiral SFC .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation to control stereochemistry during propoxy chain formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide
Reactant of Route 2
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N-{4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}acetamide

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